1,3-dimethoxy-5-(methoxymethyl)benzene
Description
Properties
IUPAC Name |
1,3-dimethoxy-5-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-11-7-8-4-9(12-2)6-10(5-8)13-3/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZVKZZICKTKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438165 | |
| Record name | 3,5-dimethoxy(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73569-69-4 | |
| Record name | 3,5-dimethoxy(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,3 Dimethoxy 5 Methoxymethyl Benzene
Established Synthetic Routes for 1,3-dimethoxy-5-(methoxymethyl)benzene and Related Analogues
The synthesis of this compound can be achieved through several strategic approaches, primarily involving the functionalization of pre-existing aromatic cores. These methods include the exhaustive methylation of dihydroxyl precursors, selective protection of hydroxyl groups, and the application of organometallic intermediates.
Methylation Strategies for Aromatic Dihydroxyl Precursors
A primary and straightforward route to this compound involves the complete methylation of the corresponding aromatic dihydroxyl precursor, 3,5-dihydroxybenzyl alcohol. This transformation is typically accomplished using a Williamson ether synthesis approach, where a strong base is used to deprotonate the phenolic hydroxyl groups, followed by reaction with a methylating agent.
Common methylating agents for this purpose include dimethyl sulfate (B86663) and methyl iodide. The choice of base and solvent is crucial to ensure high yields and prevent side reactions. Alkali metal carbonates, such as potassium carbonate or sodium carbonate, suspended in a polar aprotic solvent like acetone (B3395972) or tetrahydrofuran (B95107) (THF), are often employed. google.com For instance, the methylation of a related compound, orcinol (B57675), to 1,3-dimethoxy-5-methylbenzene is effectively carried out using dimethyl sulfate in the presence of an alkali metal salt in a cyclic ether solvent. google.com A similar strategy can be applied to 3,5-dihydroxybenzyl alcohol, where all three hydroxyl groups (two phenolic and one benzylic) would be methylated. To achieve the target molecule, selective methylation of only the phenolic hydroxyls would be necessary, or a subsequent selective demethylation of the benzylic methoxy (B1213986) group, which can be challenging.
A more direct approach would be the methylation of 3,5-dihydroxybenzaldehyde (B42069) followed by reduction of the aldehyde. The methylation of resorcinol (B1680541), a simple 1,3-dihydroxybenzene, to 1,3-dimethoxybenzene (B93181) is a well-established procedure. It involves treating resorcinol with dimethyl sulfate in the presence of aqueous sodium hydroxide. prepchem.com This method can be adapted for 3,5-dihydroxybenzyl alcohol, though careful control of stoichiometry and reaction conditions would be necessary to favor the desired product.
Table 1: Comparison of Methylation Conditions for Dihydroxyl Precursors
| Precursor | Methylating Agent | Base | Solvent | Yield (%) | Reference |
| Resorcinol | Dimethyl Sulfate | NaOH | Water | 85 | prepchem.com |
| Orcinol | Dimethyl Sulfate | K₂CO₃/Na₂CO₃ | THF/1,4-Dioxane | High | google.com |
Selective Methoxymethylation of Aromatic Hydroxyl Groups
An alternative synthetic strategy involves the selective protection of a hydroxyl group as a methoxymethyl (MOM) ether. This is particularly useful when other reactive functional groups are present. For the synthesis of this compound, one could start from 3,5-dimethoxyphenol. The remaining phenolic hydroxyl group can be converted to a methoxymethyl ether.
This reaction is typically carried out using methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in an inert solvent like diethyl ether or dichloromethane. upm.edu.my This method provides a clean and efficient way to introduce the methoxymethyl group onto a phenol. upm.edu.my
Starting from 3,5-dimethoxyphenol, treatment with MOMCl and a suitable base would yield a product that is structurally isomeric to the target compound, namely 1,3-dimethoxy-5-(methoxymethoxy)benzene. To arrive at the desired this compound, a different synthetic design is required. A plausible route would be the reduction of 3,5-dimethoxybenzaldehyde (B42067) to 3,5-dimethoxybenzyl alcohol, followed by the methylation of the benzylic alcohol.
Organometallic Approaches in the Functionalization of Methoxymethylated Aromatic Rings
Organometallic reagents, particularly organolithium compounds, offer powerful tools for the functionalization of aromatic rings. The methoxy groups in 1,3-dimethoxybenzene are ortho-directing for lithiation. The reaction of 1,3-dimethoxybenzene with n-butyllithium results in the formation of 2,6-dimethoxyphenyllithium. google.comias.ac.in This intermediate can then react with various electrophiles to introduce a substituent at the C2 position.
For the synthesis of this compound, a more relevant organometallic intermediate is 3,5-dimethoxybenzyllithium. This can be generated from 3,5-dimethoxybenzyl methyl ether through reductive lithiation using lithium wire and a catalytic amount of naphthalene (B1677914) in tetrahydrofuran. researchgate.net This stable organolithium compound can then be trapped with various electrophiles. researchgate.net To synthesize the target molecule, one could envision a strategy starting from a 3,5-dimethoxy-substituted aromatic ring that is subsequently functionalized at the 1-position to introduce the methoxymethyl group via an organometallic intermediate. For example, lithiation of 1-bromo-3,5-dimethoxybenzene (B32327) at low temperature followed by reaction with a suitable electrophile like formaldehyde (B43269) could lead to the corresponding benzyl (B1604629) alcohol, which can then be methylated.
Reactivity Profiles and Reaction Pathways of this compound
The reactivity of this compound is largely dictated by the electron-donating nature of the two methoxy groups on the aromatic ring. These groups activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to them.
Electrophilic Aromatic Substitution Reactions
The two methoxy groups at positions 1 and 3 strongly activate the benzene (B151609) ring for electrophilic aromatic substitution. msu.edu They are ortho, para-directing groups. libretexts.org In this compound, the positions ortho to both methoxy groups (C2 and C6) and the position para to one methoxy group and ortho to the other (C4) are highly activated. The methoxymethyl group at C5 is a weak activating group. Therefore, electrophilic substitution is expected to occur predominantly at the C2, C4, and C6 positions. masterorganicchemistry.com Steric hindrance from the existing substituents will also play a role in determining the regioselectivity of the reaction. masterorganicchemistry.com
Nitration: Nitration of highly activated benzene rings can proceed under mild conditions. masterorganicchemistry.com For this compound, treatment with nitric acid in the presence of a catalyst like sulfuric acid would be expected to yield a mixture of nitro-substituted products. youtube.com Given the electronic activation, substitution at the C2, C4, and C6 positions is likely. The nitration of the related 1,3,5-trimethoxybenzene (B48636) has been studied and can lead to multiple nitration products, and in some cases, side reactions like oxidation. researchgate.net
Halogenation: Halogenation, such as bromination or chlorination, is another common electrophilic aromatic substitution reaction. msu.edu Due to the high activation of the ring, halogenation of this compound would likely proceed readily, even without a strong Lewis acid catalyst. For example, bromination of the highly reactive 1,3,5-trimethoxybenzene can be achieved with bromine, leading to the formation of 1,3,5-tribromo-2,4,6-trimethoxybenzene. rsc.org A similar reactivity pattern would be expected for the target compound, with substitution occurring at the activated positions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E⁺) | Major Product(s) | Rationale |
| NO₂⁺ | 2/6-Nitro-1,3-dimethoxy-5-(methoxymethyl)benzene and 4-Nitro-1,3-dimethoxy-5-(methoxymethyl)benzene | Strong activation and ortho, para-directing effect of methoxy groups. |
| Br⁺ | 2/6-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene and 4-Bromo-1,3-dimethoxy-5-(methoxymethyl)benzene | Strong activation and ortho, para-directing effect of methoxy groups. |
Oxidation and Reduction Chemistry of the Chemical Compound
Oxidation: The methoxymethyl group is susceptible to oxidation at the benzylic position. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. youtube.comyoutube.comyoutube.com Therefore, treatment of this compound with such reagents would be expected to yield 3,5-dimethoxybenzoic acid. The two methoxy groups on the aromatic ring are generally stable to these oxidizing conditions. The enzymatic oxidation of a related compound, sinapic acid (3,5-dimethoxy-4-hydroxy cinnamic acid), by polyphenol oxidase leads to the formation of 2,6-dimethoxy-p-benzoquinone, indicating that under certain oxidative conditions, the aromatic ring itself can be oxidized. nih.gov
Reduction: The aromatic ring of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. The methoxymethyl group is also stable to these conditions. However, a potential synthetic route to the title compound involves the reduction of a precursor. For instance, 3,5-dimethoxybenzaldehyde can be reduced to 3,5-dimethoxybenzyl alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. orgsyn.org This alcohol can then be converted to the corresponding methoxymethyl ether.
Nucleophilic Substitution Reactions on the Methoxymethyl Moiety
The methoxymethyl (MOM) group, as present in this compound, is widely recognized in organic synthesis as a stable protecting group for hydroxyl functions, resistant to a variety of reagents and conditions, including strong bases and nucleophiles. adichemistry.com However, the C-O bond of the methoxymethyl moiety can be activated to become susceptible to nucleophilic attack. While acidic hydrolysis is the most common method for cleaving MOM ethers, specific methodologies allow for nucleophilic substitution under milder, non-acidic conditions. adichemistry.comnih.gov
One significant transformation involving the methoxymethyl group is its reductive lithiation. The closely related compound, 3,5-dimethoxybenzyl methyl ether, undergoes reductive cleavage with lithium wire and a catalytic amount of naphthalene. This process generates a stable solution of 3,5-dimethoxybenzyllithium, a potent nucleophile. researchgate.net This organometallic intermediate can then react with a wide array of electrophiles in nucleophilic substitution and addition reactions, effectively replacing the methoxy group with a new substituent. This two-step sequence—reductive cleavage followed by reaction with an electrophile—represents a powerful method for C-C bond formation at the benzylic position. researchgate.net
The versatility of this approach is demonstrated by the range of electrophiles that can be employed, leading to a variety of 5-substituted resorcinol derivatives (after demethylation). researchgate.net
| Entry | Electrophile | Product after Trapping 3,5-dimethoxybenzyllithium | Yield (%) |
|---|---|---|---|
| 1 | D₂O | 1-(deuteriomethyl)-3,5-dimethoxybenzene | 98 |
| 2 | CH₃(CH₂)₁₀CH₂Br | 1-(dodecyl)-3,5-dimethoxybenzene | 95 |
| 3 | PhCH₂CH₂Br | 1,3-dimethoxy-5-(3-phenylpropyl)benzene | 90 |
| 4 | Benzaldehyde | 1-(3,5-dimethoxyphenyl)-2-phenylethan-1-ol | 92 |
| 5 | Styrene Oxide | 1-(3,5-dimethoxyphenyl)-3-phenylpropan-2-ol | 85 |
Data sourced from a study on the generation and trapping of 3,5-dimethoxybenzyllithium. researchgate.net
Cascade Reactions and Cyclization Pathways Involving Aromatic Dimethoxy Systems
Aromatic systems featuring dimethoxy substitution patterns are valuable precursors in complex cascade and cyclization reactions due to the electron-donating nature of the methoxy groups, which can activate the ring for electrophilic attack and influence regioselectivity. nih.gov These systems can be elaborated into polycyclic structures through carefully designed reaction sequences.
A notable example is the application of a tandem cascade cyclization/aromatic substitution strategy in the synthesis of schweinfurthin natural products. nih.gov This approach utilizes an epoxide precursor bearing a dimethoxybenzyl group. The cascade is initiated, leading to the formation of a hexahydroxanthene core. The electron-rich dimethoxybenzene ring acts as an internal nucleophile, terminating the cascade by attacking a cationic intermediate in a tandem aromatic substitution step. This methodology demonstrates how the dimethoxy system is not merely a passive substituent but an active participant in a complex bond-forming sequence. nih.gov
Furthermore, advanced palladium-catalyzed dearomative cyclization reactions have been developed for benzene derivatives to construct fused polycyclic skeletons. acs.org In these reactions, a dimethoxy-substituted aryl group can be part of a larger molecule that undergoes intramolecular cyclization. The palladium catalyst facilitates the formation of an all-carbon quaternary center and a new ring system, transforming the planar aromatic precursor into a complex three-dimensional structure. Such pathways are crucial for building adichemistry.comnih.govnih.gov-carbotricyclic scaffolds, which are core motifs in various natural products. acs.org
| Reaction Type | Precursor System | Key Transformation | Resulting Core Structure | Reference |
|---|---|---|---|---|
| Tandem Cascade Cyclization/Aromatic Substitution | Epoxide with a pendant dimethoxybenzyl group | Epoxide opening followed by intramolecular cyclization and aromatic substitution | Hexahydroxanthene | nih.gov |
| Palladium-Catalyzed Dearomative Cyclization | 2,2-Phenylphenyl acetonitriles | Intramolecular C-C bond formation with loss of aromaticity | adichemistry.comnih.govnih.gov-Carbotricyclic Scaffold | acs.org |
Derivatization Strategies and Advanced Chemical Synthesis Applications
Utilization as a Building Block for Complex Molecular Architectures
The structural features of this compound—an activated aromatic ring and a reactive benzylic position—make it a highly valuable building block for the synthesis of complex molecular architectures. researchgate.net Its derivatives serve as key intermediates in methodologies designed to construct intricate polycyclic and substituted aromatic systems.
The generation of 3,5-dimethoxybenzyllithium from its corresponding methyl ether is a prime example of its utility. researchgate.net This organometallic reagent provides a synthetic equivalent of a 3,5-dimethoxybenzyl anion, enabling the introduction of this entire fragment into other molecules through reactions with a wide range of electrophiles. This strategy has been successfully applied to the synthesis of various 5-substituted resorcinols, which are important structural motifs in their own right. researchgate.net
Moreover, the dimethoxybenzene moiety is integral to the construction of fused ring systems. In the context of palladium-catalyzed dearomatization, substrates containing the 1,3-dimethoxybenzene unit can be transformed into adichemistry.comnih.govnih.gov-carbotricyclic scaffolds. acs.org Similarly, in cascade cyclizations, the dimethoxy-substituted ring participates directly in forming complex heterocyclic cores, such as the hexahydroxanthene skeleton found in schweinfurthins. nih.gov These applications underscore the role of the dimethoxybenzene framework as a versatile platform for assembling advanced molecular structures.
Intermediary Role in the Synthesis of Natural Products
Derivatives of this compound have proven to be crucial intermediates in the total synthesis of several natural products. The strategic placement of the methoxy groups facilitates key bond-forming events and allows for late-stage functionalization.
A prominent application is in the synthesis of the schweinfurthin family of natural products, which exhibit potent antiproliferative activity. A cascade cyclization/aromatic substitution strategy has been employed to create a late-stage intermediate that serves as a common precursor to several members of this family, including schweinfurthins A, B, E, F, and G. nih.gov The dimethoxybenzene unit is essential for the key cyclization step that forms the core heterocyclic structure of these molecules. nih.gov
Additionally, the compound serves as a precursor to 5-alkyl and 5-alkenyl-substituted resorcinols, which are a significant class of natural products known for their biological activities. The synthesis of these compounds often proceeds through intermediates like 3,5-dimethoxybenzyllithium. Furthermore, these resorcinol derivatives are valuable intermediates in the synthesis of cannabinoids, the psychoactive constituents of marijuana. researchgate.net
Application in the Construction of Heterocyclic Systems
The electron-rich nature of the 1,3-dimethoxybenzene ring makes it an excellent component for the construction of various heterocyclic systems, particularly those formed through electrophilic cyclization or intramolecular aromatic substitution reactions.
The synthesis of the schweinfurthins provides a compelling example of this application. nih.gov Here, a precursor containing the 3,5-dimethoxybenzyl moiety undergoes a cascade cyclization. The reaction culminates in an intramolecular electrophilic attack where the dimethoxy-activated benzene ring acts as the nucleophile, closing the final ring to form the complex hexahydroxanthene heterocyclic core. This transformation highlights the utility of the dimethoxy system in directing the formation of oxygen-containing heterocycles. nih.gov
Another pathway to heterocycles involves the reaction of organometallic derivatives with suitable electrophiles. For instance, the nucleophilic ring-opening of epoxides (oxiranes) with 3,5-dimethoxybenzyllithium generates an alcohol that can be a precursor for subsequent cyclization to form oxygen-containing rings. researchgate.net This approach allows for the controlled construction of heterocyclic frameworks by combining the dimethoxybenzene unit with a variety of cyclic electrophiles. Furthermore, the synthesis of various heterocycles like isoquinolinones and oxindoles has been achieved through reactions that can involve functionalized aromatic precursors. beilstein-journals.org
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethoxy 5 Methoxymethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of 1,3-dimethoxy-5-(methoxymethyl)benzene. Analysis of one-dimensional and the application of two-dimensional techniques provide definitive evidence for its substitution pattern and the connectivity of its functional groups.
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
Proton NMR spectroscopy offers a precise map of the hydrogen atoms within the molecule. Experimental data reported for this compound (also known as 3,5-dimethoxybenzyl methyl ether) in deuterated chloroform (B151607) (CDCl₃) provides a clear picture of its structure. nih.gov
The spectrum is characterized by distinct signals for the methoxy (B1213986), methylene (B1212753), and aromatic protons. The two methoxy groups on the benzene (B151609) ring are chemically equivalent and thus appear as a single sharp peak at 3.79 ppm, integrating to six protons. nih.gov The methoxy group of the methoxymethyl substituent is in a different chemical environment and resonates as a singlet at 3.38 ppm, corresponding to three protons. nih.gov The benzylic methylene protons (-CH₂-) are observed as a sharp singlet at 4.41 ppm, integrating to two protons. nih.gov
The aromatic region displays a pattern characteristic of a 1,3,5-trisubstituted benzene ring. The proton at the C4 position, situated between the two methoxy groups, appears as a triplet at 6.39 ppm with a small coupling constant (J = 2.4 Hz). The two equivalent protons at the C2 and C6 positions appear as a doublet at 6.50 ppm (J = 2.4 Hz). nih.gov This distinct splitting pattern confirms the symmetrical substitution on the aromatic ring.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 6.50 | Doublet (d) | 2.4 | 2H | H-2, H-6 |
| 6.39 | Triplet (t) | 2.4 | 1H | H-4 |
| 4.41 | Singlet (s) | - | 2H | -CH₂- |
| 3.79 | Singlet (s) | - | 6H | Ar-OCH₃ (at C3, C5) |
Data sourced from Epifano et al., Applied Organometallic Chemistry, 2003. nih.gov
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
While specific experimental ¹³C NMR data is not widely published, the spectrum can be reliably predicted based on the molecular structure and known chemical shift values for similar compounds. Due to the molecule's symmetry, a total of seven distinct carbon signals are expected.
The aromatic carbons would show four signals. The two methoxy-substituted carbons (C3, C5) are equivalent, as are the two unsubstituted carbons (C2, C6). The carbon bearing the methoxymethyl group (C1) and the carbon at the C4 position are unique. The quaternary carbons (C1, C3, C5) would appear in the range of 160-140 ppm, while the proton-attached aromatic carbons (C2, C4, C6) would be found further upfield, typically between 110-95 ppm.
The aliphatic region would contain three signals. The carbons of the two equivalent aromatic methoxy groups are expected around 55-56 ppm. The carbon of the methoxymethyl ether group would appear in a similar region, while the benzylic methylene carbon would likely be observed around 70-75 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| ~161 | C-3, C-5 |
| ~141 | C-1 |
| ~106 | C-2, C-6 |
| ~100 | C-4 |
| ~74 | -CH₂- |
| ~58 | -CH₂-OCH₃ |
Application of Advanced Two-Dimensional NMR Techniques
To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons. A cross-peak would be observed between the signals at δ 6.50 (H2/H6) and δ 6.39 (H4), confirming their connectivity on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for C2/C6, C4, the methylene group, and the three methoxy groups by correlating them to their attached protons identified in the ¹H NMR spectrum.
The methylene protons (δ 4.41) to the aromatic carbons C1, C2, and C6.
The aromatic methoxy protons (δ 3.79) to carbons C3 and C5.
The aromatic proton H4 (δ 6.39) to carbons C2, C6, C3, and C5.
These combined techniques would provide unambiguous confirmation of the entire molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to gain further structural insight through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) Studies
In a typical GC-MS analysis using electron ionization (EI), this compound would be expected to show a distinct molecular ion peak (M⁺•) corresponding to its molecular weight. The fragmentation pattern would be dominated by cleavages at the ether linkages and the benzylic position, which are relatively weak bonds.
Predicted key fragmentation pathways include:
Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond between the benzene ring and the methoxymethyl group, leading to the formation of a stable 3,5-dimethoxybenzyl cation at m/z 151.
Loss of a methoxy radical: Cleavage of a methoxy group from the molecular ion would result in a fragment at m/z 151 (M - 31).
Loss of the methoxymethyl group: Cleavage of the entire methoxymethyl side chain would yield a fragment at m/z 137 (M - 45).
The resulting mass spectrum provides a characteristic fingerprint that can be used for identification.
Low-Resolution and High-Resolution Mass Spectrometry (LRMS, HRMS) for Structural Confirmation
Low-resolution mass spectrometry (LRMS) provides the nominal molecular weight of the compound. For C₁₀H₁₄O₃, the expected molecular weight is 182 g/mol . The observation of a molecular ion peak at m/z 182 in the LRMS spectrum would be consistent with the proposed structure.
High-resolution mass spectrometry (HRMS) offers a much more precise measurement of the molecular mass, allowing for the determination of the elemental composition. The calculated exact mass of this compound (C₁₀H₁₄O₃) is 182.09429 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that provides a unique molecular fingerprint. The analysis of this spectrum allows for the elucidation of the molecule's structural components.
Vapor Phase and Condensed Phase IR Spectra
While specific experimental IR spectra for this compound are not widely available in the literature, the expected absorption bands can be predicted based on the functional groups present in its structure. The molecule consists of a 1,3,5-trisubstituted benzene ring, two methoxy (-OCH₃) groups, and a methoxymethyl (-CH₂OCH₃) group. The key vibrational modes would be associated with the aromatic ring, the ether linkages, and the aliphatic C-H bonds.
In the condensed phase (e.g., KBr pellet or Nujol mull) , intermolecular interactions can influence the position and shape of absorption bands. In the vapor phase , the molecule is isolated, and the spectrum reveals purely intramolecular vibrations, often with finer rotational structure.
The characteristic IR absorption regions for this compound would include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹. These bands are characteristic of the C-H bonds on the benzene ring.
Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups give rise to symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of bands, often sharp, in the 1600-1450 cm⁻¹ region.
C-H Bending: Aliphatic C-H bending vibrations for the methyl and methylene groups are expected around 1465-1370 cm⁻¹.
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring strongly influences these bands. For a 1,3,5-trisubstituted ring, strong absorptions are expected in the 900-860 cm⁻¹ and 730-675 cm⁻¹ regions.
C-O Stretching (Ether): Aryl-alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1275-1200 cm⁻¹. A symmetric stretching band is also expected near 1075-1020 cm⁻¹. Given the three ether linkages in the molecule, these bands would be prominent features of the spectrum.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2960 - 2850 | Medium to Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |
| Aliphatic C-H Bend | -CH₃, -CH₂- | 1465 - 1370 | Medium |
| Asymmetric C-O-C Stretch | Aryl/Alkyl Ether | 1275 - 1200 | Strong |
| Symmetric C-O-C Stretch | Aryl/Alkyl Ether | 1075 - 1020 | Strong |
| Aromatic C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring | 900 - 860, 730 - 675 | Strong |
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure determination for this compound has not been reported, analysis of closely related dimethoxybenzene derivatives provides significant insight into its expected solid-state structure. nih.gov
Crystal Structure Analysis and Molecular Conformation
Based on studies of similar compounds, this compound is expected to crystallize in a common space group, such as a monoclinic system. nih.govresearchgate.net The benzene ring itself would be planar. The substituents—the two methoxy groups and the methoxymethyl group—would exhibit specific conformations relative to the ring.
The methoxy groups (-OCH₃) attached to the aromatic ring are generally found to be roughly coplanar with the benzene ring to maximize π-conjugation, although some out-of-plane torsion is common. The orientation of the methyl groups can be either on the same side (syn) or opposite sides (anti) of the C-O bond relative to the ring.
The methoxymethyl [-CH₂(OCH₃)] group has greater conformational flexibility around the C(ring)-C(methylene) and C(methylene)-O bonds. The final conformation adopted in the crystal is a balance between minimizing intramolecular steric hindrance and optimizing intermolecular packing interactions. A study on the related compound 1,3-dimethoxy-5-(triphenylmethylthio)benzene showed specific geometries and orientations of the substituents, which are dictated by packing forces. researchgate.net
The following table presents expected crystallographic parameters for this compound, extrapolated from data on analogous substituted benzene compounds. researchgate.net
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5 - 10 |
| b (Å) | 15 - 35 |
| c (Å) | 8 - 15 |
| β (°) | 90 - 105 |
| Z (molecules per unit cell) | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in the crystal lattice would be governed by a network of weak intermolecular interactions. Given the absence of strong hydrogen bond donors (like -OH or -NH), the dominant forces would be van der Waals interactions and weak C-H···O hydrogen bonds. nih.govrsc.org
C-H···O Interactions: The oxygen atoms of the methoxy and methoxymethyl groups are hydrogen bond acceptors. They can form weak hydrogen bonds with C-H groups from the aromatic rings and methyl/methylene groups of neighboring molecules. These interactions play a crucial role in stabilizing the crystal structures of dimethoxybenzene derivatives. nih.gov
π-π Stacking Interactions: The aromatic rings can interact with each other through π-π stacking. Depending on the relative orientation of the substituents, these interactions could be either face-to-face or offset (displaced). However, the presence of multiple substituents may sterically hinder close packing, making other interactions more significant. rsc.orgresearchgate.net
C-H···π Interactions: The electron-rich π-system of the benzene ring can act as a weak acceptor for hydrogen atoms from the C-H bonds of adjacent molecules, further contributing to the cohesion of the crystal lattice. researchgate.net
The crystal packing is likely to adopt a herringbone or a layered motif, driven by the optimization of these various weak interactions to achieve the most thermodynamically stable arrangement. researchgate.net
Theoretical and Computational Chemistry Investigations of 1,3 Dimethoxy 5 Methoxymethyl Benzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed in computational chemistry due to its favorable balance of accuracy and computational cost, making it a cornerstone for predicting a wide range of molecular properties. wikipedia.orgyoutube.comresearchgate.net
A key application of DFT is the prediction of spectroscopic parameters, which can be correlated with experimental spectra to aid in structural elucidation and assignment.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with a DFT functional, such as the widely used B3LYP functional. nih.govnih.gov The calculation yields isotropic shielding tensors for each nucleus (e.g., ¹H and ¹³C). nrel.gov These theoretical shielding values (σ_calc) are then converted to chemical shifts (δ_calc) relative to a reference standard, typically Tetramethylsilane (TMS), using a linear scaling equation. nrel.gov
Comparing the calculated chemical shifts with experimentally measured values allows for the verification of the proposed molecular structure. An excellent correlation between theoretical and experimental data, often with a high coefficient of determination (R² > 0.99), validates the accuracy of the computational model. nih.gov While specific DFT studies correlating the NMR spectra for 1,3-dimethoxy-5-(methoxymethyl)benzene are not readily found in the surveyed literature, the expected data format for such a correlation is presented below for illustrative purposes.
Table 1: Illustrative Comparison of Experimental vs. Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific research findings were not available.)
| Atom | Experimental δ (ppm) | Calculated δ (ppm) (e.g., B3LYP/6-311G(d,p)) | Difference (ppm) |
|---|---|---|---|
| C1/C3 | - | - | - |
| C2/C6 | - | - | - |
| C4 | - | - | - |
| C5 | - | - | - |
| -CH₂- | - | - | - |
| -OCH₃ (ring) | - | - | - |
| -OCH₃ (side chain) | - | - | - |
| Ar-H (2,6) | - | - | - |
| Ar-H (4) | - | - | - |
IR Spectroscopy: DFT calculations are also highly effective for predicting vibrational frequencies. nih.gov After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed. This provides a set of vibrational modes and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental Fourier-transform infrared (FTIR) and Raman spectra. dergipark.org.tr This correlation aids in the definitive assignment of vibrational bands to specific molecular motions, such as C-H stretches, C-O stretches, and aromatic ring vibrations. nih.gov
The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of these orbitals and the gap between them (ΔE = E_LUMO - E_HOMO) are crucial descriptors of chemical reactivity and stability. nih.gov
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior: nih.govnih.gov
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Chemical Hardness (η) = (I - A) / 2: Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) = 1 / η: The reciprocal of hardness; a soft molecule is more reactive.
Electrophilicity Index (ω) = μ² / (2η): Where μ is the electronic chemical potential (μ ≈ -(I+A)/2). This index measures the propensity of a species to accept electrons.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. MEPs visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, thereby predicting sites for intermolecular interactions. nih.gov
Table 2: Key Reactivity Descriptors Derived from DFT (Note: Values are not provided as specific research findings were not available.)
| Descriptor | Formula | Calculated Value |
|---|---|---|
| E_HOMO | - | - |
| E_LUMO | - | - |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | - |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | - |
| Chemical Softness (S) | 1 / η | - |
| Electrophilicity Index (ω) | μ² / (2η) | - |
Molecular Modeling and Simulation Studies
While DFT calculations often focus on static, minimum-energy structures, molecular modeling and simulation techniques explore the conformational flexibility and dynamic behavior of molecules.
This compound has several rotatable single bonds, specifically the C(aryl)-O bonds of the two methoxy (B1213986) groups and the C(aryl)-C and C-O bonds of the methoxymethyl substituent. The rotation around these bonds gives rise to different spatial arrangements, or conformations, each with a specific potential energy.
Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. nih.gov This is often done by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of systematically rotating one or more dihedral angles. nih.gov The resulting energy landscape reveals the global minimum energy conformation (the most stable and likely most populated structure) as well as other low-energy conformers. nih.gov For this molecule, a key focus would be the relative orientations of the three ether groups with respect to the benzene (B151609) ring.
Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. researchgate.netkoreascience.kr An MD simulation would model the dynamic behavior of this compound, showing how its bond lengths, angles, and dihedral angles fluctuate over time at a given temperature. koreascience.kr
These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how intermolecular interactions affect the molecule's conformational preferences and dynamics. MD simulations can provide insights into the flexibility of the side chains, the time scale of conformational changes, and the average structural properties of the molecule in a condensed phase, offering a bridge between theoretical models and the behavior of the molecule in a real-world environment. researchgate.net
Mechanistic Insights from Computational Approaches
Computational chemistry serves as a powerful tool to unravel the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For this compound and its analogs, theoretical calculations have been instrumental in understanding their reactivity and photochemical behavior.
Elucidation of Reaction Pathways and Transition State Characterization
Computational studies on compounds structurally similar to this compound, such as 3,5-dimethoxybenzyl derivatives, have shed light on potential reaction pathways. The photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups has been examined, revealing the possibility of both heterolytic (ionic) and homolytic (radical) cleavage of the benzylic carbon-leaving group bond.
In the case of solvolysis reactions, which proceed through a carbocation intermediate (SN1 mechanism), computational approaches can be used to model the reaction coordinate and characterize the transition state. For instance, studies on the solvolysis of 3,5-dimethoxybenzyl derivatives suggest an SN1-type reactivity with an early transition state. nih.govresearchgate.net This implies that the transition state resembles the starting material more than the carbocation intermediate, a detail elucidated through computational modeling of the potential energy surface.
Density Functional Theory (DFT) calculations are particularly useful in this regard. By calculating the energies of the reactant, transition state, and product, a reaction energy profile can be constructed. The transition state is a first-order saddle point on this surface, and its geometry and vibrational frequencies can be computed. For a hypothetical SN1 reaction of this compound where the methoxymethyl group is the leaving group, DFT calculations could provide the activation energy barrier for the formation of the 3,5-dimethoxybenzyl cation.
| Computational Parameter | Description | Significance in Reaction Pathway Elucidation |
| Reaction Energy Profile | A plot of the potential energy of the system as a function of the reaction coordinate. | Identifies reactants, products, intermediates, and transition states, and determines the overall thermodynamics and kinetics of the reaction. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier between reactant and product. | Provides insight into the bonding changes that occur during the reaction. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. |
| Vibrational Frequencies | The frequencies at which the atoms in a molecule vibrate. | A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. |
Understanding Substituent Effects on Reactivity and Photochemistry
The substituents on the benzene ring play a crucial role in determining the reactivity and photochemical properties of this compound. The two methoxy groups (-OCH3) at the 1 and 3 positions are strong electron-donating groups due to the resonance effect, which significantly influences the electronic structure of the aromatic ring. The methoxymethyl group (-CH2OCH3) at the 5 position is primarily an electron-donating group through induction.
Computational methods, such as DFT, can quantify the electronic effects of these substituents. Analysis of the molecular electrostatic potential (MEP) map can reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For this compound, the methoxy groups increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to them (positions 2, 4, and 6), making the ring more susceptible to electrophilic aromatic substitution.
In the context of photochemistry, substituent effects are critical in determining the nature of the excited states and the subsequent reaction pathways. The electron-donating methoxy groups can stabilize the benzylic carbocation that would be formed upon heterolytic cleavage of the methoxymethyl group. This stabilization lowers the energy of the ionic pathway, potentially making it more competitive with radical pathways. nih.govresearchgate.net
Theoretical studies can also probe the nature of the excited states (e.g., singlet vs. triplet) and their potential energy surfaces. nih.gov For photochemical reactions, understanding the character of the lowest excited state is crucial for predicting the reaction outcome. The substituents can influence the energy gap between the ground and excited states, as well as the probabilities of different deactivation pathways (e.g., fluorescence, intersystem crossing, chemical reaction).
| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |
| Methoxy (-OCH3) | 1, 3 | Strong electron-donating (resonance) | Activates the aromatic ring towards electrophilic substitution, stabilizes adjacent carbocations. |
| Methoxymethyl (-CH2OCH3) | 5 | Weak electron-donating (inductive) | Contributes to the overall electron density of the ring. |
Computational investigations provide a molecular-level understanding of how these substituent effects modulate the reaction barriers and product distributions in both thermal and photochemical reactions of this compound and related compounds.
Applications in Advanced Organic Synthesis and Specialized Chemical Research
Role in the Synthesis of Complex Organic Molecules
While direct applications of 1,3-dimethoxy-5-(methoxymethyl)benzene in the total synthesis of complex natural products are not extensively documented, the closely related 3,5-dimethoxybenzyl moiety is frequently employed as a key building block. For instance, derivatives such as 3,5-dimethoxybenzyl alcohol and 3,5-dimethoxybenzaldehyde (B42067) are utilized in the synthesis of resveratrol (B1683913) and its analogs, which are compounds of significant interest due to their biological activities. nih.govbjmu.edu.cn The 3,5-dimethoxybenzyl group can be readily converted into various functional groups, allowing for the construction of intricate molecular architectures. researchgate.net The methoxymethyl group in this compound offers a site for further chemical modification, potentially serving as a precursor to a hydroxymethyl or other functional groups after deprotection, thus expanding its utility in multi-step syntheses. The 3,5-dimethoxybenzyl group is also utilized as a protecting group for hydroxyl functions in the synthesis of complex molecules like macrolide and polyether antibiotics. scispace.com
Contribution to the Development of Pharmaceutical Lead Compounds
The structural motif of this compound is of interest in medicinal chemistry for the development of novel therapeutic agents.
Although no direct synthetic routes to approved HIV-1 integrase inhibitors starting from this compound have been published, the core structure bears resemblance to fragments of some inhibitors. The development of efficient synthetic routes for these drugs is an active area of research. For example, various synthetic strategies have been developed for the HIV-1 integrase inhibitor Dolutegravir; however, these typically involve different starting materials. The 3,5-dimethoxyphenyl moiety is a common feature in some experimental pharmaceutical compounds, suggesting that derivatives of this compound could serve as starting points for the synthesis of new drug candidates.
Derivatives of 3,5-dimethoxybenzene have shown promise as inhibitors of various enzymes. For instance, benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde have demonstrated antioxidant and anticholinesterase activities, which are relevant for the development of drugs for Alzheimer's disease. nih.gov The 3,5-dimethoxyphenyl group is a key feature in these compounds, contributing to their biological activity. While specific research on this compound in this context is limited, its structural similarity to these active compounds suggests its potential as a scaffold for the design of new enzyme inhibitors.
Involvement in the Study of Novel Chemical Defense Mechanisms in Organisms
Stilbenoids, a class of natural products that can be synthesized from 3,5-dimethoxybenzyl precursors, are known to be produced by plants as a defense against pathogens. nih.govmdpi.com These compounds act as phytoalexins, playing a role in the plant's immune response. researchgate.netnih.gov The presence of stilbenoid derivatives in various plant species suggests their importance in chemical defense. journalijecc.com For example, a related compound, 1,3-dimethoxy-5-(2-phenylethenyl)benzene, has been identified in Alpinia hainanensis. While the specific ecological role of this compound in Alpinia hainanensis has not been fully elucidated, the known function of stilbenoids in other plants points towards a potential role in defending against microbial infections or other environmental stressors.
Potential as an Intermediate in Specialty Chemical Production
The structural features of this compound make it an attractive intermediate for the synthesis of a variety of specialty chemicals. The related compound, 1,3,5-trimethoxybenzene (B48636), is an important intermediate in the synthesis of the peripheral vessel expansion drug buflomedil. google.com Furthermore, 3,5-dimethoxybenzyl alcohol and its derivatives are used in the fragrance industry. cymitquimica.com Given that 1,3-dimethoxy-5-methylbenzene is a known component of modern rose fragrance and is used as a perfume improver, it is plausible that this compound could also find applications in this sector. google.com The synthesis of 1,3-dimethoxy-5-methylbenzene from orcinol (B57675) is a well-established industrial process, suggesting that similar methodologies could be applied for the production of this compound. google.com
Q & A
Q. What are the common synthetic routes for 1,3-dimethoxy-5-(methoxymethyl)benzene?
Methodological Answer: The compound is typically synthesized via functionalization of trimethoxybenzene precursors. A two-step approach involves:
Iodination and Metallation : Introduce reactive sites on the aromatic ring using iodination (e.g., with I₂ and HNO₃) followed by metallation (e.g., Grignard or organolithium reagents).
Alkylation : Install the methoxymethyl group via allylation or alkylation under inert conditions. For example, Mitsunobu conditions (DEAD, PPh₃) can facilitate ether bond formation (e.g., coupling with 2-methylbut-3-en-1-ol) .
Key Analytical Tools : Monitor reactions using TLC and characterize products via HRMS and / NMR .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats.
- Fire Safety : Use water fog, alcohol-resistant foam, or CO₂ extinguishers; avoid ignition sources due to volatile byproducts (e.g., carbon oxides) .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite), avoid water flushing, and dispose as hazardous waste .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : NMR identifies methoxy ( 3.7–3.9 ppm) and methoxymethyl ( 4.3–4.5 ppm) groups. Aromatic protons appear as singlet(s) due to symmetry.
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 223.1334 for derivatives).
- IR : Detect C-O stretches (1050–1250 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can Mitsunobu cyclization be applied to synthesize benzoxepin derivatives from this compound?
Methodological Answer:
Substrate Preparation : Start with this compound and functionalize it with a hydroxyl-containing side chain (e.g., via Sharpless epoxidation).
Mitsunobu Cyclization : Use DEAD (diethyl azodicarboxylate) and PPh₃ to form ether bonds intramolecularly, enabling ring closure. For example, this method was critical in synthesizing radulanin A, a bicyclic benzoxepin .
Optimization Tips : Adjust solvent polarity (THF or DMF) and reaction time (3–24 h) to improve yield .
Q. How can conflicting data in oxidation studies be resolved?
Methodological Answer: Conflicting product distributions (e.g., carbonyl vs. hydroxylated derivatives) arise from variable reaction conditions:
- Controlled Oxidation : Use catalysts like MnO₂ for selective oxidation or H₂O₂/Fe(II) (Fenton’s reagent) for radical-mediated pathways.
- Analytical Cross-Validation : Combine GC-MS (for volatile products) and LC-HRMS (for polar intermediates) to track reaction pathways .
Case Study : Photooxidation under UV light vs. dark conditions can reveal radical vs. ionic mechanisms .
Q. What strategies improve regioselective functionalization of the aromatic ring?
Methodological Answer:
- Directing Groups : Utilize methoxy groups as meta-directors to guide electrophilic substitution (e.g., nitration at C5).
- Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to isolate desired products.
- Cross-Coupling : Employ Suzuki-Miyaura or Ullmann reactions for C-C bond formation at specific positions .
Q. How are deuterated analogs used in mechanistic studies?
Methodological Answer: Deuterated derivatives (e.g., -labeled methoxymethyl groups) enable:
- NMR Isotope Effects : Resolve overlapping signals in complex mixtures.
- Kinetic Isotope Effects (KIE) : Probe reaction mechanisms (e.g., C-H vs. C-D bond cleavage in oxidation).
Synthesis Example : Replace -methanol with -methanol during alkylation to introduce deuterium .
Data Contradiction Analysis
Q. Why do different studies report varying stability in aqueous solutions?
Methodological Answer: Discrepancies arise from pH and temperature differences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
